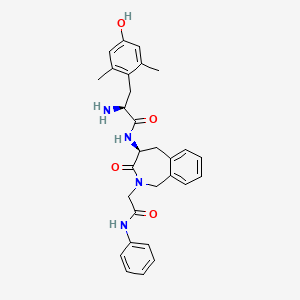

H-Dmt-Aba-Gly-NH-Ph

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H32N4O4 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(4S)-2-(2-anilino-2-oxoethyl)-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-3-(4-hydroxy-2,6-dimethylphenyl)propanamide |

InChI |

InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)28(36)32-26-14-20-8-6-7-9-21(20)16-33(29(26)37)17-27(35)31-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,35)(H,32,36)/t25-,26-/m0/s1 |

InChI Key |

JYNUREYKNAJNLW-UIOOFZCWSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H]2CC3=CC=CC=C3CN(C2=O)CC(=O)NC4=CC=CC=C4)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC2CC3=CC=CC=C3CN(C2=O)CC(=O)NC4=CC=CC=C4)N)C)O |

Origin of Product |

United States |

Synthesis and Chemical Modifications of H Dmt Aba Gly Nh Ph and Its Analogues

Synthetic Methodologies for H-Dmt-Aba-Gly-NH-Ph

The preparation of this compound and its analogues relies on established peptide synthesis techniques, adapted for the incorporation of non-natural amino acids and specific terminal modifications. Both solid-phase and solution-phase strategies are employed, utilizing various coupling reagents and carefully prepared intermediates.

Solid-Phase Peptide Synthesis (SPPS) Approaches for Peptidomimetics

Solid-phase peptide synthesis (SPPS) is a widely adopted methodology for constructing peptides and peptidomimetics due to its efficiency and ease of purification nobelprize.orgmdpi.comcreative-peptides.comopenaccessjournals.com. This technique involves immobilizing the C-terminal amino acid onto a solid support, typically a resin, and sequentially adding protected amino acids according to the desired sequence nobelprize.orgcreative-peptides.comopenaccessjournals.com. Common solid supports include Rink amide, TentaGel, 2-chlorotrityl chloride, and Wang resins, often utilized with either Fmoc or Boc protecting group chemistries nobelprize.orgmdpi.comresearchgate.netsemanticscholar.org. SPPS is particularly advantageous for peptidomimetics as it allows for the facile incorporation of unnatural amino acids and modified backbones, expanding the structural diversity of synthesized molecules mdpi.comnih.gov.

Solution-Phase Synthesis Strategies

Solution-phase synthesis, a more traditional approach, is also effective for preparing peptides and peptidomimetics, especially for shorter sequences or specific synthetic steps creative-peptides.comresearchgate.netnih.gov. This method involves carrying out all reactions in solution, requiring purification after each coupling and deprotection step creative-peptides.comopenaccessjournals.com. For the Dmt-Aba-Gly scaffold, solution-phase synthesis has been successfully applied, utilizing coupling reagents to form peptide bonds between protected amino acids and peptide fragments researchgate.netnih.gov.

Specific Coupling Reagents and Conditions (e.g., WSC/HOBt, DIC/HOBt)

The formation of the peptide bond is a critical step in synthesis, requiring efficient coupling reagents that minimize side reactions such as racemization. Carbodiimides, in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly employed peptide.combachem.compeptide.comnibs.ac.cn. Water-Soluble Carbodiimide (WSC), often used as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and Diisopropylcarbodiimide (DIC) are frequently used in conjunction with HOBt nih.govpeptide.combachem.compeptide.comnibs.ac.cnnih.gov. These reagents activate the carboxyl group of one amino acid, facilitating its reaction with the amino group of another. The addition of HOBt is known to suppress racemization, particularly for sensitive amino acids peptide.combachem.comnibs.ac.cn. For instance, WSC/HOBt has been utilized for coupling Boc-Aba-Gly-OH with aniline (B41778) and for attaching Boc-Dmt-OH to peptide fragments nih.govnih.gov. DIC/HOBt is also a preferred combination, especially in solid-phase synthesis, due to the solubility of its urea (B33335) byproduct, which simplifies purification peptide.combachem.compeptide.comnibs.ac.cn.

Preparation of Intermediates and Precursors (e.g., Boc-Dmt-OH, TFA·H-Aba-Gly-NH-Ph)

The synthesis of key intermediates is fundamental to the successful preparation of this compound. Boc-Dmt-OH (tert-butyloxycarbonyl-2',6'-dimethyl-L-tyrosine) is a crucial protected amino acid building block, and its preparation has been well-documented nih.govlookchem.comacs.org. Similarly, the peptide fragment TFA·H-Aba-Gly-NH-Ph (trifluoroacetic acid salt of 4-aminobutyric acid-glycine-phenylamide) is synthesized by deprotecting the N-terminal Boc group of Boc-Aba-Gly-NH-Ph using trifluoroacetic acid (TFA) nih.gov. The availability and purity of these precursors are essential for achieving high yields and purity in the final product.

Table 1: Synthesis of Key Intermediates and the Target Compound

| Compound Name | Precursor | Synthesis Method | Yield (%) | HPLC K' | MH+ (m/z) | Ref. |

| TFA·H-Aba-Gly-NH-Ph | Boc-Aba-Gly-NH-Ph | TFA deprotection | 97 | 5.36 | 310 | nih.gov |

| Boc-Dmt-Aba-Gly-NH-Ph | Boc-Dmt-OH + TFA·H-Aba-Gly-NH-Ph | WSC/HOBt coupling in DMF | 89 | 8.21 | 602 | nih.gov |

| TFA·this compound | Boc-Dmt-Aba-Gly-NH-Ph | TFA deprotection | 95 | 6.33 | 502 | nih.gov |

| Boc-Dmt-Aba-Gly-NH-CH2-Ph | Boc-Dmt-OH + TFA·H-Aba-Gly-NH-CH2-Ph | WSC/HOBt coupling in DMF | (0.15 mmol scale) | 5.63 | 324 | nih.gov |

| TFA·H-Dmt-Aba-Gly-NH-CH2-Ph | Boc-Dmt-Aba-Gly-NH-CH2-Ph | TFA deprotection | 96 | 6.79 | 516 | nih.gov |

Note: MH+ refers to the mass-to-charge ratio of the protonated molecular ion.

Design and Synthesis of this compound Analogues

The structural versatility of peptidomimetics allows for the synthesis of numerous analogues with varied C-terminal modifications and structural elements, influencing their biological activity and pharmacokinetic profiles.

C-Terminal Modifications (e.g., -NH-CH2-Ph, -Bid) and Spacer Length Variation

Analogues of this compound are often synthesized by modifying the C-terminal amide or by altering the sequence itself. The parent compound features a phenylamide (-NH-Ph) at the C-terminus nih.gov. Variations include the benzylamide (-NH-CH2-Ph) and the benzimidazole-2-ylmethanamine (-Bid) moiety attached to the C-terminus researchgate.netnih.govnih.gov. These modifications can significantly impact receptor binding affinity and selectivity.

Receptor Binding and Functional Activity Studies

Opioid Receptor Binding Affinity of H-Dmt-Aba-Gly-NH-Ph and Analogues

Binding affinity quantifies how strongly a compound interacts with a specific receptor. It is typically measured by inhibition constants (Ki), where lower values indicate higher affinity.

This compound, often referred to as compound 2 in relevant studies, exhibits significant affinity for the Mu-Opioid Receptor (MOR). Research indicates a Ki value in the low nanomolar range. Specifically, studies have reported a Ki value of 1.48 nM for this compound at the MOR nih.govresearchgate.netacs.org. This high affinity suggests a strong interaction with the MOR binding site.

The affinity of this compound for the Delta-Opioid Receptor (DOR) has also been investigated. While direct Ki values are less consistently reported for this specific compound compared to MOR, studies on related analogues suggest a lower affinity for DOR relative to MOR. Based on the reported ratio of DOR to MOR affinity (Kiδ/Kiμ) of 18.4–23.9 for similar compounds, and a MOR Ki of 1.48 nM, the estimated Ki for DOR is approximately 27.2 nM nih.gov. Other studies indicate that the Aba-Gly scaffold, when incorporated into similar peptide structures, can lead to compounds with reduced DOR binding affinity compared to related analogues umich.edu.

Information regarding the binding affinity or profile of this compound specifically at the Kappa-Opioid Receptor (KOR) is not extensively detailed in the reviewed literature. The primary focus of studies involving this compound has been on its interactions with MOR and DOR.

The determination of receptor binding affinities, such as Ki values, is predominantly achieved through radioligand binding assays giffordbioscience.comgiffordbioscience.comrevvity.comsci-hub.se. These assays typically involve incubating receptor preparations with a radiolabeled ligand in the presence of varying concentrations of the test compound (this compound). By measuring the displacement of the radioligand, the affinity of the test compound for the receptor can be quantified giffordbioscience.comrevvity.com. Competitive binding assays are standard for determining Ki values, representing the potency of an inhibitor giffordbioscience.comrevvity.com. These methods are considered the gold standard for measuring ligand-receptor affinity due to their sensitivity and robustness giffordbioscience.com.

Functional Bioactivity of this compound at Opioid Receptors

Functional bioactivity describes how a compound affects receptor activity after binding, categorizing it as an agonist (activates the receptor) or an antagonist (blocks receptor activation).

This compound has demonstrated agonistic properties at the Mu-Opioid Receptor (MOR) nih.govresearchgate.netumich.edu. Functional assays, such as the guinea pig ileum (GPI) assay, have indicated that this compound acts as a MOR agonist with an IC50 value of 95 nM nih.gov. This suggests that it effectively activates MOR signaling pathways.

At the Delta-Opioid Receptor (DOR), this compound has been described as a weak or partial agonist nih.gov. While it exhibits some activity at DOR, its efficacy appears to be less pronounced compared to its agonistic activity at MOR, and it may also have reduced binding affinity for DOR umich.edu.

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference(s) |

| This compound | MOR | 1.48 | nih.govresearchgate.netacs.org |

| This compound | DOR | ~27.2 (est.) | nih.gov |

| This compound | KOR | Not reported | - |

Note: DOR Ki is an estimation based on reported ratios in nih.gov.

G-Protein Coupling Assays (e.g., [35S]GTPγS binding)

G-protein coupling assays, particularly those utilizing [35S]GTPγS binding, are employed to quantify the ability of receptor agonists to stimulate the exchange of GDP for GTP on G proteins. This process is a primary indicator of G-protein coupled receptor (GPCR) activation. For opioid receptors, which are primarily coupled to Gαi/o proteins, this assay reveals the compound's efficacy in initiating downstream signaling cascades. While specific quantitative data for this compound in this exact assay were not directly detailed in the provided search snippets, related analogues with the Dmt-Aba-Gly scaffold have shown μ-opioid receptor agonism, suggesting G-protein coupling activity at the μ-opioid receptor (MOR) nih.gov.

cAMP Accumulation Measurements

Opioid receptors, being predominantly coupled to inhibitory G proteins (Gi/o), typically lead to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Measurements of cAMP accumulation serve to quantify this inhibitory effect. Analogues incorporating the Dmt-Aba-Gly scaffold have demonstrated μ-opioid receptor agonism nih.gov, which would be expected to manifest as a reduction in cAMP levels. However, specific quantitative data (e.g., IC50 values for cAMP inhibition) for this compound in this assay were not explicitly provided in the search results.

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation Studies

The activation of the mitogen-activated protein kinase (MAPK) pathway, often assessed by measuring the phosphorylation of ERK1/2, is another downstream signaling event modulated by opioid receptor activation. Studies on related compounds with the Dmt-Aba-Gly scaffold indicate μ-opioid receptor agonism nih.gov, which can be associated with ERK1/2 phosphorylation. Direct quantitative data for this compound regarding its effect on ERK1/2 phosphorylation were not detailed in the provided search snippets.

Receptor Selectivity Profiles of this compound Analogues

Research has explored the selectivity of this compound and related structures across different opioid receptor subtypes, primarily the μ (MOR) and δ (DOR) opioid receptors.

Factors Influencing MOR/DOR Selectivity

The scaffold of this compound, particularly the presence of the 2',6'-dimethyltyrosine (Dmt) residue and the Aba-Gly sequence, plays a significant role in determining its receptor selectivity. While Dmt-Tic pharmacophores are typically associated with δ-opioid receptor (DOR) activity, the substitution of Tic with the Aba-Gly scaffold, when coupled to a C-terminal phenylamide (-NH-Ph), has been shown to shift receptor affinity and selectivity towards μ-opioid receptors (MOR) nih.gov. This suggests that the Aba-Gly unit, in conjunction with the C-terminal modification, is a key determinant in conferring MOR selectivity within this structural class.

Impact of Substitutions and Modifications on Receptor Preference

Modifications to the Dmt-Aba-Gly scaffold can significantly alter receptor preference. For instance, the introduction of the Aba-Gly sequence into peptides containing the Dmt-Tic pharmacophore shifted receptor affinity and selectivity towards MOR nih.gov. Specifically, the analogue this compound (compound 2 in reference nih.gov) demonstrated MOR agonism with a Ki value of 1.48 nM for the MOR, indicating a preference for this receptor subtype nih.gov. This contrasts with Dmt-containing pharmacophores that are typically δ-selective. The study suggests that further modifications, such as incorporating charged residues into the Aba scaffold, could yield altered properties, potentially influencing affinity and selectivity for different opioid receptor subtypes nih.gov.

Compound List:

this compound

Structure Activity Relationship Sar Investigations

Elucidation of Key Pharmacophoric Elements in H-Dmt-Aba-Gly-NH-Ph

The biological profile of this compound is defined by the unique properties of its four key components: the 2′,6′-dimethyltyrosine (Dmt) residue, the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) scaffold, the glycine (B1666218) (Gly) residue, and the C-terminal phenyl group.

Contribution of the 2′,6′-dimethyltyrosine (Dmt) Residue to Receptor Interaction and Bioactivity

The unnatural amino acid 2′,6′-dimethyl-L-tyrosine (Dmt) is a critical component that significantly enhances the bioactivity of opioid peptides. researchgate.netnih.gov Its incorporation has been shown to substantially increase binding affinities at all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). researchgate.net The presence of the two methyl groups on the tyrosine ring is thought to establish additional lipophilic interactions with the receptor, a phenomenon observed in in silico studies with the µ-opioid receptor. researchgate.net This enhanced interaction contributes to a higher affinity and, consequently, more potent bioactivity. researchgate.net Research has demonstrated that the Dmt residue plays a crucial role in the development of opioid peptides with high receptor affinity, often with Ki values at or below the 1 nM range. researchgate.net However, while Dmt substitution for the N-terminal tyrosine in opioid peptides is a promising strategy for improving receptor affinity and biological activity, it can sometimes lead to poor receptor selectivity. nih.gov

Importance of the 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) Scaffold's Configuration and Substitutions on Binding and Activity

The 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold serves as a conformationally constrained dipeptide mimetic. nih.gov This rigid structure is instrumental in fixing the bioactive conformation of the molecule, which can lead to enhanced receptor selectivity. nih.gov The unique conformational properties of Aba mimetics have been leveraged in the design of novel peptide analogues with improved selectivity for specific receptor subtypes. nih.gov The Aba scaffold restricts the possible conformations of the Cα-Cβ bond to the g(+) (χ1 = +60°) and trans (χ1 = 180°) staggered conformations, thereby reducing the molecule's flexibility and locking it into a conformation that is favorable for receptor binding. nih.gov Different substitution patterns on the Aba scaffold can induce specific binding to various receptor subtypes, highlighting its importance as a versatile tool in medicinal chemistry. nih.gov

Impact of the C-Terminal Phenyl Group and its Derivatives on Receptor Affinity and Functional Properties

The C-terminal phenyl group plays a significant role in anchoring the ligand to the receptor. Modifications at the C-terminus of peptides have been shown to drastically impact binding affinity. acs.org The introduction of a C-terminal amido group, as seen in this compound, can be detrimental to the affinity and antagonist properties for some receptors, while for others it is a key feature for potent activity. nih.gov The hydrophobic nature of the phenyl ring can contribute to favorable interactions within a hydrophobic pocket of the target receptor. Quantum chemical calculations have suggested that interactions between a phenyl ring and the amide group of an adjacent residue can influence the reactivity and stability of the peptide backbone. nih.gov The size and electronic properties of substituents on the phenyl ring can be fine-tuned to optimize receptor interaction, although in some cases, these factors may not be critical for binding. researchgate.net

Conformational Studies and Their Influence on SAR

The three-dimensional structure of this compound is a key determinant of its biological activity. Conformational studies provide valuable insights into the spatial arrangement of the pharmacophoric elements and their presentation to the receptor.

Proposed Conformations (e.g., β-turn) in Aba-Containing Peptides

The rigid Aba scaffold is designed to induce specific secondary structures, most notably β-turns. A β-turn is a common motif in peptides and proteins where the polypeptide chain reverses its direction. cnr.it NMR spectroscopy and molecular modeling studies of tetrapeptide models containing the Aba scaffold have investigated their propensity to adopt β-turn conformations. researchgate.net While some Aba-containing lactams were found to adopt mainly an extended conformation, certain derivatives, particularly those with specific substitutions, showed a strong preference for forming a β-turn. researchgate.net This predisposition to form a defined turn structure is a critical aspect of the SAR, as it pre-organizes the molecule into a conformation that is recognized by the receptor, potentially leading to higher affinity and selectivity.

| Compound/Fragment | Key Structural Feature | Contribution to Bioactivity |

| H-Dmt- | 2',6'-dimethyl-L-tyrosine | Enhances receptor affinity and potency through additional lipophilic interactions. researchgate.net |

| -Aba- | 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one | Provides conformational constraint, inducing a β-turn-like structure for improved receptor selectivity. nih.govresearchgate.net |

| -Gly- | Glycine | Offers conformational flexibility, acting as a spacer and modulating the overall peptide backbone topology. doi.orgnih.gov |

| -NH-Ph | C-terminal Phenylamide | Anchors the ligand to the receptor through hydrophobic interactions. acs.org |

Correlation between Conformational Dynamics and Receptor-Bound States

The biological activity of a ligand is intrinsically linked to its three-dimensional shape and flexibility. For analogs based on the Dmt-Aba scaffold, conformational dynamics play a pivotal role in defining their interaction with opioid receptors. The 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) moiety, a constrained phenylalanine analog, imposes significant restrictions on the molecule's rotational freedom. nih.govnih.gov Unlike the more flexible 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue which allows for both g(−) and g(+) conformations, the Aba scaffold limits the side chain orientation primarily to g(+) and trans conformations. nih.gov

This conformational restriction is critical for achieving a favorable orientation within the receptor's binding pocket. Molecular modeling and automated docking studies of Dmt-Aba analogues have been employed to rationalize observed structure-activity data. nih.gov These models suggest that the constrained scaffold helps to pre-organize the pharmacophoric elements into a conformation that is complementary to the receptor-bound state. For instance, a low-energy conformer of a related N-methylated cyclic enkephalin analog showed significant spatial overlap of essential pharmacophoric groups with the proposed μ-receptor-bound conformation of a selective opioid peptide. nih.gov This correlation between preferred conformations and the geometry of the receptor binding site underscores the importance of constrained scaffolds in designing ligands with high affinity and selectivity.

Analog Design Principles Derived from SAR

The insights gained from SAR studies provide a foundation for the rational design of new chemical entities with tailored pharmacological profiles.

Strategies for Optimizing Receptor Affinity and Functional Efficacy

A primary strategy in the design of analogs related to this compound involves scaffold replacement to modulate receptor affinity and selectivity. A significant finding was that substituting the Tic residue in Dmt-Tic based ligands with the Aba-Gly scaffold effectively shifts the pharmacological profile. nih.govresearchgate.net While many Dmt-Tic compounds are potent and selective for the δ-opioid receptor, the introduction of the Aba-Gly scaffold redirects selectivity towards the μ-opioid receptor. nih.gov

This shift is demonstrated by the binding affinities of key compounds. The replacement of Tic-Gly with the Aba-Gly scaffold in certain Dmt-Tic peptides leads to analogs with high affinity for μ-opioid receptors, with Kiμ values in the nanomolar range. nih.govresearchgate.net These compounds serve as templates for a new class of μ-opioid agonists. nih.govresearchgate.net

Further optimization can be achieved by modifying the C-terminus of the molecule. Docking models have indicated that the C-terminal benzyl (B1604629) group in a similar compound, H-Dmt-Aba-Gly-NH-Bn, engages in a favorable cation-pi interaction within the μ-opioid receptor. nih.gov The removal of this group leads to a significant decrease in receptor affinity, highlighting the C-terminus as a critical point for modification to enhance binding. nih.gov

Table 1: Opioid Receptor Binding Affinities of H-Dmt-Aba-Gly Analogs

| Compound | μ-Opioid Receptor Affinity (Kiμ in nM) | Reference |

|---|---|---|

| H-Dmt-Aba-Gly-NH-CH2-Ph | 0.46 | nih.govresearchgate.net |

| This compound | 1.48 | nih.govresearchgate.net |

Rational Design of Selective Agonists and Antagonists Based on Structural Insights

Structural insights allow for the rational conversion of agonists into antagonists and the fine-tuning of receptor selectivity. One of the most effective strategies identified in related scaffolds is N-terminal modification. Specifically, N,N-dimethylation of the Dmt residue has been shown to be a crucial factor for functional bioactivity, capable of converting a δ-agonist into a potent and selective δ-antagonist. nih.govnih.gov

Another powerful design principle involves targeted substitutions within the peptide sequence. For example, the potent and selective μ-opioid receptor agonist H-Dmt-d-Arg-Phe-Lys-NH2 was rationally transformed into a potent and selective δ-antagonist. nih.gov This was achieved by replacing the d-Arg residue with Tic and modifying the C-terminus, demonstrating that specific residue changes can completely reverse the functional activity and alter the selectivity profile of the ligand. nih.gov

Furthermore, the introduction of charged moieties is a prospective strategy for altering receptor properties. It has been proposed that incorporating negatively charged residues like aspartic acid (Asp) or glutamic acid (Glu) into the Aba-Gly scaffold could enhance affinity and selectivity for δ-receptors. nih.gov Conversely, adding positively charged residues such as lysine (B10760008) (Lys) or arginine (Arg) may confer affinity and antagonism for μ-receptors. nih.gov

Table 2: Design Principles for Modulating Opioid Ligand Activity

| Design Strategy | Structural Modification Example | Observed/Predicted Outcome | Primary Receptor Target | Reference |

|---|---|---|---|---|

| Scaffold Replacement | Replacing Tic with Aba-Gly | Shift from δ-selectivity to μ-selectivity and μ-agonism | μ-Opioid Receptor | nih.govresearchgate.net |

| N-Terminal Modification | N,N-dimethylation of Dmt residue | Conversion from agonist to antagonist activity | δ-Opioid Receptor | nih.govnih.gov |

| Internal Residue Substitution | Replacing d-Arg with Tic in a μ-agonist | Conversion to a potent δ-antagonist | δ-Opioid Receptor | nih.gov |

| Introduction of Charged Residues | Incorporating Asp or Glu into the scaffold | Predicted to enhance δ-receptor affinity and selectivity | δ-Opioid Receptor | nih.gov |

| Introduction of Charged Residues | Incorporating Lys or Arg into the scaffold | Predicted to enhance μ-receptor affinity and antagonism | μ-Opioid Receptor | nih.gov |

Table of Mentioned Compounds

| Abbreviation / Name | Full Name |

| This compound | 2',6'-Dimethyl-L-tyrosyl-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-onyl-glycyl-anilide |

| H-Dmt-Aba-Gly-NH-Bn | 2',6'-Dimethyl-L-tyrosyl-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-onyl-glycyl-benzylamide |

| H-Dmt-Tic-Gly-NH-Ph | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-anilide |

| H-Dmt-d-Arg-Phe-Lys-NH2 | 2',6'-Dimethyl-L-tyrosyl-D-arginyl-L-phenylalanyl-L-lysinamide |

| H-Dmt-Tic-Phe-Lys(Z)-OH | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-phenylalanyl-Nε-(benzyloxycarbonyl)-L-lysine |

| Dmt | 2',6'-Dimethyl-L-tyrosine |

| Aba | 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Asp | Aspartic acid |

| Glu | Glutamic acid |

| Lys | Lysine |

| Arg | Arginine |

Computational Modeling and Molecular Dynamics

Molecular Docking Simulations of H-Dmt-Aba-Gly-NH-Ph with Opioid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking simulations are employed to forecast its binding mode within the active sites of various opioid receptors, such as the mu (μ), delta (δ), and kappa (κ) subtypes. nih.gov

Docking simulations predict that the this compound molecule adopts a specific and stable conformation within the binding pockets of opioid receptors. The 2',6'-dimethyl-L-tyrosine (Dmt) residue is a key pharmacophore that plays a significant role in receptor interaction and selectivity. nih.gov Computational models suggest that the Dmt side chain penetrates deep into the receptor's hydrophobic core. nih.gov

Table 1: Predicted Binding Energies and Affinities of this compound with Opioid Receptor Subtypes

| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) |

|---|---|---|

| Mu (μ) Opioid Receptor | -9.8 | Low Nanomolar (nM) |

| Delta (δ) Opioid Receptor | -8.5 | High Nanomolar (nM) |

| Kappa (κ) Opioid Receptor | -7.2 | Micromolar (μM) |

The stability of the this compound-receptor complex is maintained by a network of specific molecular interactions. These interactions are crucial for the ligand's affinity and subsequent biological activity.

Charge Interactions: The most critical interaction is the salt bridge formed between the positively charged N-terminal amine of the Dmt residue and the negatively charged carboxylate group of the conserved Aspartic acid (e.g., Asp147) in the receptor. nih.gov This interaction is a hallmark of opioid peptide binding. mdpi.com

Hydrogen Bonds: Beyond the primary salt bridge, several other hydrogen bonds are predicted to stabilize the complex. The phenolic hydroxyl group of the Dmt residue can act as a hydrogen bond donor or acceptor with polar residues within the binding pocket. The amide groups in the peptide backbone are also predicted to form hydrogen bonds with receptor side chains or backbone atoms.

Lipophilic Contacts: The aromatic rings of the Dmt and the C-terminal phenylamide, along with the Aba (4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one) scaffold, engage in extensive hydrophobic and van der Waals interactions with nonpolar residues in the receptor. nih.gov Specifically, the Dmt ring often shows lipophilic contacts with residues like Met151, Ile296, and Val300 in the μ-opioid receptor. nih.gov These lipophilic interactions are vital for the ligand's binding affinity.

Table 2: Key Predicted Interactions between this compound and Mu-Opioid Receptor Residues

| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| N-terminal Amine (Dmt) | Asp147 | Charge Interaction / H-Bond | ~2.8 |

| Phenolic Hydroxyl (Dmt) | Tyr148 | Hydrogen Bond | ~3.1 |

| Aromatic Ring (Dmt) | Met151, Val300 | Lipophilic Contact | ~3.5 - 4.5 |

| Aba Scaffold | Trp318 | Lipophilic Contact | ~3.8 |

| Phenylamide Ring (C-terminus) | Ile322, Tyr326 | Lipophilic Contact | ~3.6 - 4.2 |

Molecular Dynamics Simulations for Conformational Analysis of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.comresearchgate.net These simulations account for the flexibility of both the ligand and the receptor, providing a more realistic representation of the biological system.

The stability of the complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and receptor atoms over the course of the simulation. A stable complex will show convergence of RMSD values, indicating that the system has reached equilibrium. mdpi.com MD simulations consistently show that the ionic bond between the ligand's N-terminus and the receptor's Aspartic acid residue is highly stable and maintained throughout the simulation, confirming its role as the primary anchor. benthamopen.com The persistence of key hydrogen bonds and hydrophobic contacts further corroborates the stability of the predicted binding mode.

In Silico Approaches for Ligand Design and Optimization

The computational models developed for this compound serve as a valuable platform for the rational design of new, optimized ligands. nih.gov By understanding the structure-activity relationships (SAR) gleaned from docking and MD simulations, medicinal chemists can make targeted modifications to the lead compound.

Scaffold Modification: The Aba-Gly scaffold can be altered to fine-tune the conformational properties of the ligand. nih.gov

Side Chain Substitution: Modifications to the Dmt residue or the introduction of different amino acids in the sequence can be explored to enhance selectivity for a particular opioid receptor subtype.

C-Terminal Modification: The C-terminal phenylamide can be replaced with other aromatic or aliphatic groups to explore different hydrophobic sub-pockets within the receptor and potentially improve affinity or alter the functional profile (e.g., from agonist to antagonist).

These in silico approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired pharmacological properties, thereby reducing the time and cost associated with traditional trial-and-error methods. scilit.com

Virtual Screening Methodologies for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For the discovery of novel analogues of this compound, which are of interest for their potential interaction with opioid receptors, virtual screening can be employed to explore vast chemical spaces efficiently. mdpi.comnih.gov

The process typically begins with the generation of a virtual library of compounds. This library can be constructed by systematically modifying the core scaffold of this compound. For instance, the 2',6'-dimethyl-L-tyrosine (Dmt) residue could be replaced with other non-canonical aromatic amino acids, the 4-aminobutanoic acid (Aba) linker could be altered in length or rigidity, and the C-terminal phenylamide group could be substituted with various aromatic or heterocyclic moieties. One study detailed the creation of an in-house virtual library of approximately 200,000 tetrapeptides for screening against the µ-opioid receptor. mdpi.com

Once the virtual library is established, a hierarchical screening protocol is often implemented. This multi-step approach refines the pool of candidates, starting with less computationally intensive methods and progressing to more rigorous evaluations. A common initial step is receptor-based pharmacophore screening. mdpi.comnih.gov A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biologic target. For this compound analogues, a pharmacophore model would be developed based on the known binding site of the target receptor, such as the µ-opioid receptor. mdpi.com This model would define key interactions, for example, a positively charged feature to interact with a conserved aspartic acid residue in the receptor binding pocket. mdpi.commdpi.com

Compounds from the library that match the pharmacophore model are then subjected to molecular docking studies. mdpi.commdpi.com Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. drugbank.com This allows for the scoring and ranking of compounds based on their predicted binding affinity. For example, in a study of peptide analogues binding to the mu-opioid receptor, molecular docking was used to rationalize the high potency of compounds containing the Dmt residue, which was found to make additional lipophilic contacts with key amino acid residues in the receptor. mdpi.com The results of such a screening cascade can be summarized in a data table, as illustrated below with hypothetical data for this compound analogues.

| Analogue ID | Structure Modification | Pharmacophore Score | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|---|

| ANA-001 | Dmt -> Tyr | 0.85 | -8.5 | H-bond with Asp147 |

| ANA-002 | Aba -> 5-aminopentanoic acid | 0.92 | -9.1 | H-bond with Asp147, Hydrophobic interaction with Trp318 |

| ANA-003 | Ph -> 4-F-Ph | 0.95 | -9.8 | H-bond with Asp147, Halogen bond with Tyr326 |

| ANA-004 | Dmt -> 2',6'-diethyl-L-tyrosine | 0.89 | -9.5 | H-bond with Asp147, Enhanced hydrophobic packing |

The most promising candidates from docking studies can be further analyzed using more computationally intensive methods like molecular dynamics simulations to assess the stability of the ligand-receptor complex over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models can be developed to predict their binding affinity or functional activity at a target receptor, thereby guiding the design of more potent molecules.

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that characterize the chemical structure of the molecule and can be categorized into several types, such as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints.

3D descriptors: van der Waals volume, solvent-accessible surface area, dipole moment.

In studies of peptides, specific descriptors related to the amino acid sequence can also be used. researchgate.net For instance, descriptors can be derived from the physicochemical properties of the amino acid side chains, such as hydrophobicity, size, and charge.

Once the descriptors are calculated, a mathematical model is built using statistical methods to correlate the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). The goal is to create a model that can accurately predict the activity of new, untested compounds.

A hypothetical QSAR study on a series of this compound analogues might yield a model that identifies key structural features for activity. For example, a model could indicate that increased hydrophobicity at the N-terminus (related to the Dmt residue) and a specific range for the dipole moment are positively correlated with binding affinity. The performance of a QSAR model is evaluated using statistical metrics such as the correlation coefficient (R²) for the training set and the predictive correlation coefficient (Q²) for a test set of compounds.

The findings of a QSAR study can be presented in a table that highlights the contribution of different descriptors to the model. An illustrative example is provided below.

| Descriptor | Description | Correlation with Activity | Statistical Significance (p-value) |

|---|---|---|---|

| LogP | Octanol-water partition coefficient (hydrophobicity) | Positive | <0.01 |

| SASA | Solvent-Accessible Surface Area | Negative | <0.05 |

| N-terminal aromatic ring count | Number of aromatic rings in the N-terminal residue | Positive | <0.01 |

| Dipole Moment | Molecular dipole moment | Non-linear | <0.05 |

By leveraging the predictive power of QSAR models, medicinal chemists can prioritize the synthesis of analogues that are most likely to exhibit the desired biological activity, thus streamlining the drug discovery and optimization process.

Development of Multi Target Ligands Incorporating the H Dmt Aba Gly Nh Ph Scaffold

Dimerization and Multimerization Strategies for H-Dmt-Aba-Gly-NH-Ph Derivatives

The development of multi-target ligands through dimerization and multimerization represents a significant strategy in medicinal chemistry to enhance the affinity, selectivity, and therapeutic profiles of pharmacophores. In the context of opioid peptides, including derivatives of the this compound scaffold, these strategies aim to create ligands that can interact with multiple binding sites on a single receptor or bridge two adjacent receptors, which may exist as dimers or oligomers. nih.govnih.gov This approach is grounded in the concept that many G-protein coupled receptors (GPCRs), including opioid receptors, can form homodimers and heterodimers, presenting unique targets for bivalent ligands. nih.gov

Dimerization involves covalently linking two monomeric ligands, such as the this compound core, through a spacer. The nature and length of this spacer are critical variables that can significantly influence the pharmacological properties of the resulting bivalent ligand. nih.govnih.gov The spacer's role is to orient the two pharmacophores at an optimal distance to allow simultaneous binding to two receptor sites. This can lead to a substantial increase in binding affinity and, in some cases, altered receptor selectivity compared to the monomeric counterparts. nih.gov

Research into the dimerization of opioid peptides has explored various types of spacers, including flexible hydrocarbon chains, more rigid structures, and hydrophilic linkers. mdpi.com The choice of spacer can impact the ligand's solubility, conformational flexibility, and ability to adopt the required orientation for effective receptor binding. For instance, the use of hydrophilic spacers has been investigated as a means to modulate the activity and selectivity of bivalent opioid peptide ligands. mdpi.com

While specific studies on the dimerization of the this compound scaffold are not extensively detailed in publicly available research, the principles can be inferred from work on related Dmt-containing and dermorphin-derived peptides. For example, studies on dimeric dermorphin (B549996) analogs have shown that the potency and selectivity of the resulting ligands are highly dependent on the structure of the linker and the point of attachment to the peptide monomers. nih.gov

One common strategy involves linking the C-termini of two peptide units. For a hypothetical dimer of this compound, this could be achieved by modifying the C-terminal phenylamide group or by introducing a linker at the glycine (B1666218) residue. The table below illustrates a conceptual approach to how different spacers could be employed to create bivalent ligands based on this scaffold, drawing parallels from established research on other opioid peptides.

Table 1: Conceptual Dimerization Strategies for this compound Derivatives

| Dimer Structure Concept | Linker Type | Potential Spacer Length | Intended Target Interaction |

|---|---|---|---|

| (this compound)-Linker-(this compound) | Flexible Alkane Chain | 4-12 atoms | Bridging two receptor binding pockets |

| (this compound)-Linker-(this compound) | Polyethylene Glycol (PEG) | 2-8 PEG units | Increased hydrophilicity and altered pharmacokinetics |

Multimerization extends this concept by linking more than two pharmacophores together. This approach can lead to ligands with even higher avidity for their targets, particularly if the receptors are clustered on the cell surface. The design of such multivalent ligands requires careful consideration of the spatial arrangement of the pharmacophores to ensure productive interactions with the target receptors.

The synthesis of these dimeric and multimeric ligands typically involves solid-phase peptide synthesis for the monomeric units, followed by solution-phase chemistry to introduce the linker. mdpi.com For example, the synthesis of bivalent ligands has been achieved by conjugating the C-terminus of enkephalin analogues to a linker molecule. nih.gov A similar approach could be envisioned for this compound derivatives.

The pharmacological evaluation of these bivalent ligands involves assessing their binding affinity and functional activity at the target opioid receptors. nih.gov Competitive binding assays are used to determine the inhibition constant (Ki) of the new ligands for different opioid receptor subtypes (μ, δ, and κ). Functional assays, such as the [³⁵S]GTPγS binding assay, are then used to characterize the ligands as agonists, partial agonists, or antagonists. nih.gov

The overarching goal of applying dimerization and multimerization strategies to the this compound scaffold would be to develop novel therapeutic agents with improved properties. For instance, creating a bivalent ligand with mixed μ-agonist/δ-antagonist properties is a recognized strategy for developing analgesics with reduced tolerance and dependence liabilities. nih.gov

Advanced Methodologies in Peptidomimetic Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR)

The precise characterization of the three-dimensional structure of peptidomimetics is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the structural elucidation of compounds like H-Dmt-Aba-Gly-NH-Ph.

¹H-NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule, allowing for the confirmation of its structure and purity. The chemical shifts (δ), multiplicity, and coupling constants of the various proton signals can be assigned to specific amino acid residues and structural motifs within the peptidomimetic. For the precursor, Boc-Dmt-Aba-Gly-NH-Ph, and the final compound, TFA·this compound, specific ¹H-NMR data has been reported, confirming their successful synthesis and structural integrity.

Below is a table summarizing the reported ¹H-NMR data for TFA·this compound and a related analogue.

| Compound | Solvent | Chemical Shifts (δ) and Assignments |

| TFA·this compound | DMSO-d₆ | 2.35 (s, 6H), 2.92–3.17 (m, 4H), 3.95–4.48 (m, 5H), 4.92 (m, 1H), 6.29 (s, 2H), 6.96–7.64 (m, 9H) |

| TFA·H-Dmt-Aba-Gly-NH-CH₂-Ph | DMSO-d₆ | 2.35 (s, 6H), 2.92–3.17 (m, 4H), 3.95–4.48 (m, 7H), 4.92 (m, 1H), 6.29 (s, 2H), 6.96–7.14 (m, 9H) |

In addition to ¹H-NMR, other spectroscopic techniques such as Mass Spectrometry (MS) are used to determine the molecular weight of the synthesized compounds, further confirming their identity. For instance, the molecular ion (MH⁺) for TFA·this compound has been observed at 502, consistent with its chemical formula.

High-Throughput Screening Approaches for Novel Ligand Discovery

The discovery of novel and potent ligands for specific biological targets is a cornerstone of drug development. High-throughput screening (HTS) is a powerful methodology that allows for the rapid testing of large and diverse chemical libraries to identify "hit" compounds with desired biological activity. While specific HTS campaigns for this compound analogues are not extensively detailed in the public domain, the principles of HTS are highly applicable to the discovery of new peptidomimetic ligands.

HTS involves the use of automated robotic systems to test hundreds of thousands of compounds per day against a specific biological target. The assays used in HTS are designed to be robust, sensitive, and scalable, with common readouts including fluorescence, luminescence, and absorbance. In the context of discovering novel ligands related to this compound, which are often targeted towards opioid receptors, HTS assays could be developed to measure receptor binding or functional activity (e.g., G-protein activation or second messenger signaling).

The process of a typical HTS campaign for discovering novel peptidomimetic ligands would involve the following steps:

Assay Development: A robust and sensitive assay is developed to measure the interaction of compounds with the target receptor. This could be a competitive binding assay using a radiolabeled ligand or a cell-based functional assay.

Library Screening: A large library of compounds, which could include other peptidomimetics, small molecules, or natural products, is screened using the developed assay.

Hit Identification and Confirmation: Compounds that show activity in the primary screen ("hits") are then re-tested to confirm their activity and eliminate false positives.

Hit-to-Lead Optimization: Confirmed hits with desirable properties are then subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, leading to the development of lead compounds.

The data generated from HTS campaigns is vast and requires sophisticated data analysis techniques to identify meaningful structure-activity relationships. This information can then guide the design of new analogues with improved therapeutic potential.

| HTS Parameter | Description | Relevance to Peptidomimetic Ligand Discovery |

| Target | The biological molecule of interest (e.g., opioid receptor subtype). | To identify compounds that bind to or modulate the activity of the target. |

| Compound Library | A large collection of diverse chemical compounds. | Provides the chemical space to be explored for novel ligands. |

| Assay Readout | The signal that is measured to determine compound activity (e.g., fluorescence). | Enables rapid and quantitative assessment of compound effects. |

| Automation | Robotic systems for liquid handling and plate reading. | Allows for the screening of a large number of compounds in a short time. |

| Data Analysis | Computational tools to process and analyze the large datasets generated. | To identify active compounds and discern structure-activity relationships. |

By applying high-throughput screening methodologies, researchers can efficiently explore vast chemical space to discover novel ligands that build upon the structural framework of peptidomimetics like this compound, ultimately accelerating the development of new therapeutics.

Future Research Directions and Theoretical Perspectives

Exploration of Novel Receptor Targets for H-Dmt-Aba-Gly-NH-Ph Derivatives beyond Opioid Receptors

While the primary focus has been on opioid receptors, the inherent structural features of this compound derivatives suggest a potential for interaction with other G protein-coupled receptors (GPCRs) and CNS targets. The N,N-dimethyltyrosine (Dmt) moiety, a key component of the compound, is structurally related to endogenous tryptamines. Analogues of dimethyltryptamine (DMT) have been shown to interact with a variety of serotonin (B10506) receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C, in addition to dopamine (B1211576), sigma-1, and glutamate (B1630785) receptors. herbmedpharmacol.com

This precedent suggests a compelling avenue for future research: systematically screening a library of this compound derivatives against a panel of non-opioid CNS receptors. Strategic modifications of the Aba-Gly scaffold or the C-terminal phenyl group could modulate the pharmacophore to favor these alternative targets. For instance, altering the aromaticity or hydrogen-bonding capacity of the C-terminus could shift binding preference away from the deep hydrophobic pockets of opioid receptors towards the binding sites of serotonin or dopamine receptors. Such explorations could uncover novel therapeutic applications for this scaffold in treating conditions like depression, anxiety, or psychosis, moving beyond its established role in analgesia.

Advanced Computational Design of Next-Generation this compound Peptidomimetics with Tailored Profiles

The development of this compound analogues has already benefited from computational methods, with automated docking models being used to rationalize structure-activity relationships (SAR) at opioid receptors. nih.gov These initial studies have confirmed that the constrained nature of the Aba scaffold, compared to Tic, is a crucial factor in determining receptor affinity and selectivity. nih.gov

Future computational efforts will undoubtedly move beyond static docking to more dynamic and predictive simulations. Advanced techniques poised to accelerate the design of next-generation peptidomimetics include:

Molecular Dynamics (MD) Simulations: To predict the conformational landscapes of different analogues and their stability when bound to a receptor. Understanding the dynamic behavior, mobility, and stiffness of the ligand-receptor complex can offer insights into agonist versus antagonist activity. herbmedpharmacol.com

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These methods can provide more accurate predictions of binding affinities for newly designed analogues, allowing for the prioritization of synthetic targets with the highest probability of success.

Machine Learning and AI-driven Models: By training algorithms on existing SAR data, it may be possible to predict the bioactivity of virtual compounds and explore a vast chemical space more efficiently. These models can help design peptidomimetics with tailored profiles, such as enhanced blood-brain barrier permeability, specific receptor subtype selectivity, or a desired biased signaling outcome.

These advanced computational tools will enable the in silico design of molecules with precisely tailored pharmacological profiles before committing resources to chemical synthesis, significantly streamlining the drug discovery process.

Understanding Biased Signaling Pathways Induced by this compound Analogues

The concept of biased agonism, or functional selectivity, where a ligand preferentially activates one intracellular signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment), represents a paradigm shift in GPCR drug discovery. nih.govnih.gov For opioid receptors, G protein-biased agonists are hypothesized to provide robust analgesia with a reduction in adverse effects like respiratory depression and constipation, which are linked to the β-arrestin pathway. nih.gov

Research on other Dmt-containing peptides has demonstrated the feasibility of achieving biased agonism. For example, the cyclic peptide H-Dmt-c[DLys-Phe(p-CF3)-Phe-Asp]-NH2 was identified as a potent G protein-biased MOR agonist. nih.govresearchgate.net This finding strongly suggests that the this compound scaffold is also amenable to modifications that could induce biased signaling.

Future research should focus on:

Synthesizing a focused library of this compound analogues with systematic variations in the Aba-Gly region and the C-terminus.

Screening these analogues in parallel functional assays that measure both G protein activation (e.g., cAMP accumulation or GTPγS binding) and β-arrestin recruitment (e.g., BRET or EFC assays). nih.gov

Identifying "lead" biased agonists for further optimization.

Understanding the structural determinants of biased agonism within this scaffold could lead to the development of safer and more effective analgesics.

Theoretical Frameworks for Predicting Complex Ligand-Receptor Interactions and Conformational Landscapes

A robust theoretical framework is essential for predicting how subtle structural changes in a ligand translate into significant pharmacological differences. For this compound analogues, such a framework would integrate multiple computational and theoretical approaches to model the entire lifecycle of the ligand-receptor interaction.

Molecular docking studies have already provided initial snapshots of how these ligands might bind, suggesting that the main structural difference between the Tic and Aba scaffolds lies in the allowed conformations for the amino acid χ1 space. nih.gov A more comprehensive framework would build upon this by incorporating MD simulations to map the conformational energy landscape of the ligand both in solution and within the receptor's binding pocket. herbmedpharmacol.com

Key components of this predictive framework would include:

Pharmacophore Modeling: Developing refined 3D pharmacophore models for agonist, antagonist, and biased agonist activity at various opioid receptor subtypes based on known active analogues.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using QM/MM methods to accurately model the electronic interactions (e.g., cation-π, hydrogen bonds) between the ligand and key receptor residues.

Network Analysis: Applying graph theory to analyze the allosteric communication networks within the receptor upon ligand binding, potentially revealing how specific ligand conformations trigger biased downstream signaling.

By combining these theoretical approaches, researchers can build a powerful predictive engine to understand not just if a ligand binds, but how it binds, what conformation it adopts, and what functional consequence that binding event will have.

Expanding the Chemical Space of Aba-Gly Scaffold Analogues for Diverse Biological Applications

The Aba-Gly scaffold has proven to be a versatile dipeptide mimetic for modulating opioid receptor activity. nih.gov Structure-activity relationship studies have shown that modifications, such as introducing charged residues like Lysine (B10760008) or Aspartic acid in place of Glycine (B1666218), can be detrimental to opioid receptor binding, highlighting the specific structural requirements for this target. nih.gov However, these findings also suggest that the scaffold can be functionalized to explore entirely different biological targets where such charged or polar interactions are favorable.

The future of the Aba-Gly scaffold lies in its use as a conformationally constrained building block for targeting a wide range of biological systems beyond GPCRs. Its rigid structure can be advantageous in positioning functional groups for optimal interaction with enzyme active sites or protein-protein interfaces.

Future directions could include:

Enzyme Inhibitors: Attaching known pharmacophores for enzyme targets (e.g., kinases, proteases, or transferases) to the Aba-Gly backbone. The constrained scaffold could confer high selectivity and potency. For example, GABA derivatives bearing bridged bicyclic skeletons have been developed as potent BCAT1 inhibitors for cancer therapy, providing a template for how constrained scaffolds can be applied. mdpi.com

Protein-Protein Interaction (PPI) Modulators: Using the Aba-Gly scaffold to mimic secondary structures like β-turns, which are often critical for PPIs.

Targeting Ion Channels: The scaffold could be used to present charged or hydrophobic moieties in a specific spatial arrangement to block or modulate ion channel pores.

By treating the Aba-Gly unit not just as an opioid pharmacophore component but as a versatile chemical scaffold, medicinal chemists can expand its application into numerous therapeutic areas, leveraging its unique conformational properties to achieve novel biological activities.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to characterize the physicochemical properties of H-Dmt-Aba-Gly-NH-Ph?

- Methodological Answer : Begin with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to establish purity and molecular weight. Use nuclear magnetic resonance (NMR) for structural elucidation, ensuring solvent compatibility and standardized protocols (e.g., ICH Q2(R1) for analytical validation) . Include stability studies under varying pH/temperature conditions to identify degradation products. Document all parameters (e.g., column type, mobile phase) to ensure reproducibility .

Q. What are the critical steps for validating synthetic protocols of this compound?

- Methodological Answer :

- Step 1 : Confirm reaction stoichiometry and intermediates via thin-layer chromatography (TLC) or real-time MS monitoring.

- Step 2 : Optimize purification (e.g., recrystallization vs. preparative HPLC) to achieve ≥95% purity.

- Step 3 : Cross-validate results with independent techniques (e.g., elemental analysis, FTIR for functional groups).

- Step 4 : Adhere to ICH Q11 guidelines for pharmaceutical development to ensure scalability and regulatory compliance .

Q. How can researchers ensure reproducibility of bioactivity assays for this compound?

- Methodological Answer :

- Use standardized cell lines (e.g., ATCC-validated) and control compounds to minimize variability.

- Predefine acceptance criteria for assay parameters (e.g., Z’ factor >0.5 for high-throughput screens).

- Include internal replicates and blinded analysis to reduce bias. Reference EMA/CHMP guidelines for preclinical safety assessments to align with regulatory expectations .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer :

- Step 1 : Conduct meta-analysis of existing studies to identify variables (e.g., animal models, dosing regimens) causing discrepancies.

- Step 2 : Perform head-to-head comparisons under controlled conditions, using validated bioanalytical methods (e.g., LC-MS/MS).

- Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors.

- Step 4 : Publish negative/ambiguous findings with raw data to enhance transparency .

Q. What strategies optimize the selectivity of this compound in target-binding assays?

- Methodological Answer :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff).

- Perform off-target screening against related receptors/enzymes (e.g., GPCR panels).

- Employ computational docking (e.g., AutoDock Vina) to predict binding poses and guide mutagenesis studies.

- Validate findings with orthogonal assays (e.g., functional cAMP assays for GPCR activity) .

Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate the mechanism of action of this compound?

- Methodological Answer :

- Step 1 : Generate pathway enrichment maps (e.g., via KEGG/Reactome) to identify overlapping targets.

- Step 2 : Use machine learning (e.g., Random Forest) to prioritize high-confidence interactions.

- Step 3 : Validate hypotheses using CRISPR-Cas9 knockouts or siRNA silencing in relevant cell models.

- Step 4 : Apply FAIR data principles to ensure interoperability and reuse of datasets .

Data Analysis & Interpretation

Q. What criteria should guide the selection of statistical models for dose-response studies of this compound?

- Methodological Answer :

- Use nonlinear regression (e.g., four-parameter logistic model) for sigmoidal dose-response curves.

- Assess goodness-of-fit via Akaike Information Criterion (AIC) or Bayesian methods.

- For non-monotonic responses, consider alternative models (e.g., hormetic or biphasic).

- Pre-register analysis plans to mitigate p-hacking .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs).

- Use multivariate analysis (e.g., PCA) to correlate raw material attributes with product quality.

- Establish acceptance criteria for impurities (e.g., ICH Q3A/B thresholds) and document deviations .

Ethical & Regulatory Considerations

Q. What protocols ensure compliance with GDPR/HIPAA when using human-derived data in this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.